6-Fluorodopamine F-18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorine F-18 6-Fluorodopamine is a radioconjugate consisting of 6-fluorodopamine labeled with fluorine F18 (6-[18F]FDA), with potential diagnostic activity. Upon administration, 6-[18F]FDA is taken up by presynaptic sympathetic nerve endings via the norepinephrine transporter (NET) uptake-1. Once inside, 6-[18F]FDA is rapidly converted by dopamine-beta-hydroxylase into 6-[18F]fluoronorepinephrine (6-[18F]FNE) and stored into neuronal storage vesicles. Upon positron emission tomographic (PET) scanning of the F18, sympathetic innervated regions can be visualized, such as those in pheochromocytoma.

Aplicaciones Científicas De Investigación

Imaging of Neuroendocrine Tumors

One of the primary applications of 6-Fluorodopamine F-18 is in the imaging of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.

- Neuroblastoma : A study demonstrated that this compound accumulates significantly in neuroblastoma cell lines with high norepinephrine transporter expression. In a clinical trial involving pediatric patients with neuroblastoma, this compound PET was shown to provide high-quality functional images shortly after injection, indicating its potential as a diagnostic tool for this malignancy .

- Pheochromocytoma : In patients with metastatic pheochromocytoma, this compound PET scanning has shown superior sensitivity compared to traditional imaging methods like metaiodobenzylguanidine (MIBG) scintigraphy. In one study, all tumors were visualized using this compound PET in contrast to MIBG, where some tumors were missed . The diagnostic accuracy was reported to be significantly higher with this compound PET (92%) compared to MIBG (83%) .

Imaging Brown Adipose Tissue

Recent studies have also explored the use of this compound in imaging brown adipose tissue (BAT). BAT plays a crucial role in thermogenesis and energy expenditure.

- In a retrospective review involving patients undergoing this compound PET/CT imaging, BAT was identified in approximately 17.9% of cases. This suggests that this compound can effectively localize sympathetic innervation associated with BAT activity . The findings indicated that patients with pheochromocytoma might exhibit increased BAT activity due to elevated catecholamines.

Comparative Effectiveness

The effectiveness of this compound has been compared with other radiopharmaceuticals:

| Imaging Modality | Sensitivity (%) | Notes |

|---|---|---|

| This compound PET | 92 | Superior for detecting pheochromocytoma |

| MIBG Scintigraphy | 83 | Missed several tumors detected by 6-Fluorodopamine |

| CT | 100 | High sensitivity but may miss small lesions |

| MRI | 98 | Effective but less sensitive than PET |

Case Studies and Research Findings

Numerous studies have validated the utility of this compound across different patient populations:

- Neuroblastoma Imaging Trial : A pediatric trial approved by the FDA demonstrated significant uptake of this compound in neuroblastoma tumors, highlighting its potential for routine clinical use .

- Pheochromocytoma Patients : In a cohort study involving patients with non-metastatic pheochromocytoma, all tumors were successfully visualized using this compound PET, showcasing its reliability as a first-line imaging modality .

- Brown Fat Imaging Studies : A study involving over 90 patients showed that both this compound and fluorodeoxyglucose (FDG) could visualize BAT effectively, suggesting their roles in understanding BAT physiology .

Propiedades

Número CAS |

107610-25-3 |

|---|---|

Fórmula molecular |

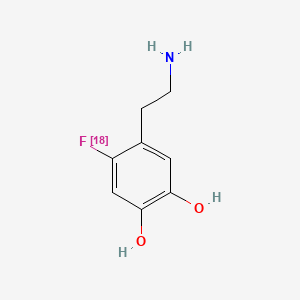

C8H10FNO2 |

Peso molecular |

170.17 g/mol |

Nombre IUPAC |

4-(2-aminoethyl)-5-(18F)fluoranylbenzene-1,2-diol |

InChI |

InChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2/i9-1 |

Clave InChI |

WPKXGJXEAGYSBQ-RVRFMXCPSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)F)CCN |

SMILES isomérico |

C1=C(C(=CC(=C1O)O)[18F])CCN |

SMILES canónico |

C1=C(C(=CC(=C1O)O)F)CCN |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.